6-醛基异天门冬素 A

描述

6-Aldehydo-isoophiopogonone A is a homoisoflavonoid that can be isolated from Ophiopogon japonicus . It is a natural compound isolated from the dried root tuber of Ophiopogon japonicus (Thunb.)Ker-Gawler .

Molecular Structure Analysis

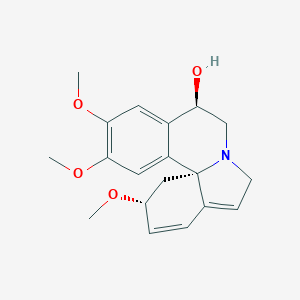

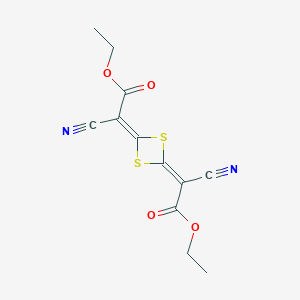

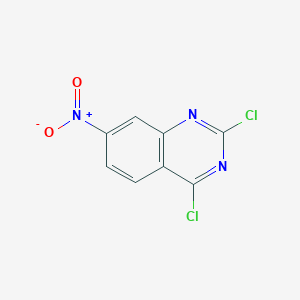

The molecular structure of 6-Aldehydo-isoophiopogonone A includes an aldehyde oxygen atom and a methoxyphenyl . The molecular formula is C19H14O7 .Chemical Reactions Analysis

The chemical reactions involving 6-Aldehydo-isoophiopogonone A are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

6-Aldehydo-isoophiopogonone A is a powder . Its molecular weight is 354.3 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Tyrosinase Inhibition

6-Aldehydo-isoophiopogonone A (AIO-A) has been found to suppress the activity of tyrosinase, an enzyme that plays a key role in melanin synthesis . This suppression occurs through a reversible competitive-inhibition mechanism . The research suggests that AIO-A binds to tyrosinase driven by intermolecular interactions, including van der Waals interaction, hydrogen bonding, and hydrophobic interaction . This results in a secondary structure change of tyrosinase and its intrinsic fluorescence quenching . The molecular docking revealed that an aldehyde oxygen atom in AIO-A formed coordination with two Cu ions in the active center of the tyrosinase protein . This coordination with two Cu ions may prevent the entrance of the substrate and then inhibit the catalytic activity of tyrosinase .

Antioxidant Activity

6-Aldehydo-isoophiopogonone A has been isolated from the fibrous roots of Ophiopogon japonicus, a plant known for its medicinal properties . The compound was obtained through a process involving silica gel column chromatography and recycling high-speed counter-current chromatography . An online antioxidant activity assay was investigated with hyphenated HSCCC-DPPH (1-diphenyl-2-picrylhydrazyl) radical scavenging detection . This suggests potential antioxidant activity of 6-Aldehydo-isoophiopogonone A, although further research is needed to confirm this application .

作用机制

Target of Action

The primary target of 6-Aldehydo-isoophiopogonone A is tyrosinase (Tyr) . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

6-Aldehydo-isoophiopogonone A interacts with tyrosinase through intermolecular interactions , including van der Waals interaction, hydrogen bonding, and hydrophobic interaction . This binding results in a secondary structure change of tyrosinase and its intrinsic fluorescence quenching . The molecular docking revealed that an aldehyde oxygen atom in 6-Aldehydo-isoophiopogonone A forms coordination with two Cu ions in the active center of the tyrosinase protein . This coordination may prevent the entrance of the substrate and thus inhibit the catalytic activity of tyrosinase .

Biochemical Pathways

The compound affects the pathway of melanin synthesis. In the body, melanin synthesis begins with L-tyrosine, which is catalyzed to dopaquinone (DQ) by tyrosinase . This process consists of two reactions: L-tyrosine is hydroxylated to L-dopa and then L-dopa is oxidized to DQ . The formation of DQ is a rate-limiting step in melanin synthesis .

Result of Action

The result of the action of 6-Aldehydo-isoophiopogonone A is the inhibition of tyrosinase activity, which subsequently reduces the production of melanin . This could potentially be used in the treatment of pigmented skin diseases .

安全和危害

未来方向

属性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZSGZAVUIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aldehydo-isoophiopogonone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the isolation and purification of 6-Aldehydo-isoophiopogonone A?

A: 6-Aldehydo-isoophiopogonone A is a homoisoflavonoid primarily isolated from the fibrous roots of Ophiopogon japonicus (Thunb.) Ker-Gawler, also known as Maidong. [, , , ] Several methods have been employed for its extraction and purification, including:

- Supercritical fluid extraction (SFE): This technique uses supercritical CO2 with a methanol modifier to extract homoisoflavonoids, including 6-Aldehydo-isoophiopogonone A, from Ophiopogon japonicus. []

- High-speed counter-current chromatography (HSCCC): Following SFE, HSCCC with a specific solvent system (n-hexane/ethyl acetate/methanol/ACN/water) can effectively isolate and purify 6-Aldehydo-isoophiopogonone A to a high degree of purity (98.3%). []

- Recycling high-speed counter-current chromatography (rHSCCC): This method, coupled with silica gel column chromatography, has been successfully used to separate and purify 6-Aldehydo-isoophiopogonone A with a purity of 97.82%. []

Q2: What is the structural characterization of 6-Aldehydo-isoophiopogonone A?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula, weight, or spectroscopic data for 6-Aldehydo-isoophiopogonone A. To obtain this information, a more detailed analysis of the full research articles cited, or additional studies focusing on the compound's characterization, would be necessary.

Q3: Has 6-Aldehydo-isoophiopogonone A demonstrated any specific biological activity?

A: While the provided abstracts focus on extraction, purification, and identification, one study mentions that a fraction from Glycyrrhiza glabra (licorice) containing 6-Aldehydo-isoophiopogonone A exhibited activity against multidrug-resistant bacteria. [] This suggests potential antimicrobial properties, but further research is needed to confirm this activity and elucidate its mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)